N-(3-acetamidophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

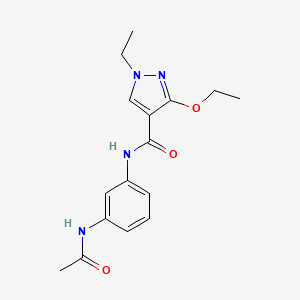

N-(3-acetamidophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a 1H-pyrazole core substituted with an ethyl group at position 1, an ethoxy group at position 3, and a carboxamide moiety at position 2. Its molecular formula is C₁₅H₂₀N₄O₃, with a molecular weight of 304.35 g/mol. Pyrazole derivatives are widely explored in medicinal chemistry for their bioisosteric properties, often serving as kinase inhibitors or enzyme modulators due to their structural mimicry of heterocyclic biomolecules .

Properties

IUPAC Name |

N-(3-acetamidophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-4-20-10-14(16(19-20)23-5-2)15(22)18-13-8-6-7-12(9-13)17-11(3)21/h6-10H,4-5H2,1-3H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAQNNLJKNIPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Acylation: The acetamidophenyl group is introduced through an acylation reaction using acetic anhydride and an appropriate amine.

Ethoxylation: The ethoxy group is added via an ethoxylation reaction, often using ethanol and a suitable catalyst.

Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.

Carboxamide Formation: The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N-(3-acetamidophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell growth in various types of tumors. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

| Compound | Cancer Type | Percent Growth Inhibition |

|---|---|---|

| This compound | Various (in vitro) | To be determined |

| Other Pyrazole Derivative | SNB-19 | 86.61% |

| Other Pyrazole Derivative | OVCAR-8 | 85.26% |

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The anti-inflammatory potential of pyrazole derivatives has been well-documented, making them candidates for further research in treating inflammatory diseases.

The biological activities of this compound are being profiled through various in vitro assays to determine its efficacy against different biological targets. These studies often include:

- Cell Viability Assays : To assess cytotoxicity against cancer cell lines.

- Enzyme Inhibition Assays : To evaluate the inhibition of specific enzymes related to inflammation or cancer progression.

Case Studies and Research Findings

Several studies have highlighted the significance of pyrazole derivatives in medicinal chemistry:

- Synthesis and Characterization : A study focused on synthesizing various pyrazole derivatives demonstrated effective methodologies for producing compounds similar to this compound, confirming their structures through NMR and LC-MS techniques .

- In Silico Studies : Computational studies have suggested that modifications to the pyrazole structure can enhance biological activity, paving the way for optimized drug design targeting specific pathways involved in cancer and inflammation .

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous pyrazole carboxamides and related heterocyclic compounds is provided below, highlighting key differences in substituents, molecular properties, and inferred biological implications.

Structural and Functional Group Analysis

Key Observations

The thiadiazole moiety in ’s compound introduces a sulfur atom, which may improve metabolic stability but reduce solubility due to the hydrophobic thiadiazole ring .

Molecular Weight and Drug-Likeness: The target compound’s molecular weight (304.35 g/mol) aligns with Lipinski’s rule of five (<500 g/mol), suggesting favorable oral bioavailability.

Synthetic Complexity :

- Compounds in –4 (tetrahydropyrimidine carboxylates) require multi-step synthesis under inert conditions (e.g., argon atmosphere), similar to pyrazole carboxamides. However, their tetrahydropyrimidine cores confer distinct conformational flexibility compared to the rigid pyrazole scaffold .

Research Findings and Implications

- Biological Target Specificity : The pyrazole core in the target compound may favor interactions with ATP-binding pockets in kinases, whereas tetrahydropyrimidines (–4) are more commonly associated with calcium channel modulation or protease inhibition .

- Thermodynamic Stability : The ethoxy group at position 3 in the target compound likely enhances steric shielding of the pyrazole ring, reducing metabolic oxidation compared to methyl or halogen substituents .

Biological Activity

N-(3-acetamidophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several synthetic pathways typical for pyrazole derivatives. The process generally includes the formation of the pyrazole ring followed by the introduction of various substituents that enhance its biological properties.

Key Steps in Synthesis:

- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Substitution Reactions : Subsequent reactions introduce ethoxy and acetamido groups, essential for enhancing solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit cell proliferation in various cancer cell lines.

Key Findings:

- Inhibition of Microtubule Assembly : Compounds related to this pyrazole have shown effective inhibition of microtubule assembly at concentrations around 20 µM, suggesting a mechanism that disrupts cellular division .

- Induction of Apoptosis : In studies involving breast cancer cells (MDA-MB-231), certain pyrazoles were found to enhance caspase activity, indicating their role in promoting apoptosis .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound may act as a selective inhibitor of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.

Research Insights:

- A series of pyrazole compounds demonstrated significant COX-2 inhibition with selectivity indices suggesting potential as anti-inflammatory agents .

Antimicrobial and Antiviral Activity

There is evidence that pyrazole derivatives exhibit antimicrobial and antiviral properties, making them candidates for further investigation in infectious disease treatment.

Summary Table of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of microtubule assembly; apoptosis induction | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Broad-spectrum activity against various pathogens |

Case Study 1: Pyrazole in Cancer Therapy

A study evaluated a series of pyrazole derivatives for their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in breast and liver cancer cell lines, prompting further exploration into their mechanisms and potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

In another investigation, a group of substituted pyrazoles was tested for anti-inflammatory activity using carrageenan-induced edema models. The results showed promising efficacy, positioning these compounds as viable candidates for developing new anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.